4-bromo-N-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropan]-2-yl)benzamide
Description
This compound features a structurally intricate spirocyclic core comprising a 2-aza-4,7-methanoisoindole fused with a cyclopropane ring, substituted at the benzamide position with a bromine atom. The spiro architecture introduces significant steric constraints and conformational rigidity, which may influence its physicochemical and biological properties.
Properties
IUPAC Name |
4-bromo-N-(3,5-dioxospiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1'-cyclopropane]-4-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O3/c19-10-3-1-9(2-4-10)15(22)20-21-16(23)13-11-5-6-12(14(13)17(21)24)18(11)7-8-18/h1-6,11-14H,7-8H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYXZBFOPXKCCIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12C3C=CC2C4C3C(=O)N(C4=O)NC(=O)C5=CC=C(C=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-spiro[2-aza-4,7-methanoisoindole-8,1’-cyclopropan]-2-yl)benzamide typically involves multiple steps. One common approach is to start with the bromination of a suitable precursor, followed by the formation of the spirocyclic structure through a series of cyclization reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to optimize the production process and minimize waste.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-spiro[2-aza-4,7-methanoisoindole-8,1’-cyclopropan]-2-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different structural isomers.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
4-bromo-N-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-spiro[2-aza-4,7-methanoisoindole-8,1’-cyclopropan]-2-yl)benzamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used in biochemical assays to investigate enzyme activity or as a probe to study biological pathways.
Medicine: The compound has potential therapeutic applications, including as a lead compound for drug development targeting specific diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers or coatings with enhanced performance characteristics.
Mechanism of Action
The mechanism by which 4-bromo-N-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-spiro[2-aza-4,7-methanoisoindole-8,1’-cyclopropan]-2-yl)benzamide exerts its effects depends on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The spirocyclic structure of the compound allows it to fit into unique binding sites, potentially leading to high specificity and potency.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
- Target Compound: The spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropan] moiety distinguishes it from simpler bicyclic or monocyclic analogs. The cyclopropane ring may enhance metabolic stability but complicate synthetic accessibility.
- Compound 17 (Molecules, 2013) : Features a pyrazolyl-tetrahydroindolyl core with a sulfonamide group. The absence of a spiro system reduces steric hindrance compared to the target compound .
- Compound B7 (J. Appl. Pharm. Sci., 2020) : An indenyl-substituted 4-bromobenzamide. The indenyl group provides a planar bicyclic structure, contrasting with the target’s three-dimensional spiro framework .
Substituent Effects
- Bromo Substituent : All three compounds (target, Compound 17, B7) share a para-bromo substitution on the benzamide ring. This electron-withdrawing group likely enhances electrophilic reactivity and influences intermolecular interactions (e.g., halogen bonding).
- Additional Functional Groups: Compound 17 includes a sulfonamide group (–SO₂NH₂), which enhances solubility via hydrogen bonding .
Physicochemical Properties
Spectral and Crystallographic Insights
- Compound 17 : IR and NMR data confirm the presence of NH/NH₂ groups and a conjugated carbonyl system. Crystallographic analysis (if performed) might utilize SHELX programs, as described in and .
- Target Compound : Expected NMR signals include cyclopropane proton resonances (δ 1–2) and deshielded aromatic protons due to bromine’s inductive effect. Its spiro structure could necessitate advanced crystallographic refinement via SHELXL .
Implications of Structural Differences
- Bioactivity : While biological data are absent in the evidence, the sulfonamide in Compound 17 may enhance target binding compared to the bromobenzamide group in the target or B7 .
- Solubility and Stability : The cyclopropane and spiro systems in the target likely reduce solubility relative to B7 but improve metabolic stability.
- Synthetic Complexity : The target’s architecture demands multi-step synthesis, whereas B7 and Compound 17 derive from more straightforward coupling protocols .
Biological Activity
The compound 4-bromo-N-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropan]-2-yl)benzamide represents a novel structure that has garnered interest for its potential biological activities. This article reviews its biological properties based on available research findings and case studies.
Chemical Structure and Properties
The compound can be described chemically as follows:
- Molecular Formula : C₁₅H₁₅BrN₂O₃
- CAS Number : Not specifically listed but can be derived from its systematic name.
The structure includes a brominated phenyl group and a complex dioxo-spiro compound that may contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds containing dioxolane and similar structures exhibit a range of biological activities including:
- Antibacterial Activity : Many derivatives of dioxolanes have shown significant antibacterial effects against various strains such as Staphylococcus aureus and Pseudomonas aeruginosa .
- Antifungal Activity : Compounds similar to the one have been reported to possess antifungal properties against pathogens like Candida albicans .
- Antineoplastic Activity : Some studies suggest potential anticancer properties due to the structural complexity of dioxolane derivatives .
Antibacterial and Antifungal Studies
A study focusing on 1,3-dioxolane derivatives highlighted their effectiveness against Gram-positive and Gram-negative bacteria. The synthesized compounds were tested for their minimum inhibitory concentration (MIC) values:
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound A | S. aureus | 625–1250 |
| Compound B | S. epidermidis | 500 |
| Compound C | P. aeruginosa | 1000 |
| Compound D | C. albicans | 250 |
These results indicate that the compound's structure may enhance its ability to disrupt bacterial cell walls or interfere with metabolic pathways .
Case Studies
- Case Study on Antifungal Activity :
- Case Study on Anticancer Potential :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
